1,3,5-Triisopropylbenzene
Overview
Description
1,3,5-Triisopropylbenzene is an organic compound with the chemical formula C15H24 . It is a clear, high-boiling, odorless liquid that is relatively stable and immiscible with water . This compound is used in various industrial applications, including as a solvent and in the synthesis of other chemicals .
Mechanism of Action
Target of Action
1,3,5-Triisopropylbenzene is a chemical compound that primarily targets the formation of mesoporous silicas . It acts as a swelling agent and micelle expander during the synthesis of these silicas .
Mode of Action
The compound interacts with its targets by expanding the micelles, which are an important part of the synthesis process of mesoporous silicas . This interaction results in the formation of two-dimensional hexagonal pores in the silicas .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of mesoporous silicas . The compound’s action as a swelling agent and micelle expander influences the formation of the silicas, leading to the creation of two-dimensional hexagonal pores .
Result of Action
The molecular and cellular effects of this compound’s action are seen in the formation of mesoporous silicas with two-dimensional hexagonal pores . These silicas have a variety of applications, including the potential to improve the performance of immobilized enzymes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound should be stored below +30°C . Additionally, it should be handled in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces . These precautions help to ensure the compound’s stability and effectiveness in the synthesis of mesoporous silicas .
Preparation Methods
1,3,5-Triisopropylbenzene can be synthesized through the alkylation of benzene or cumene with propylene in the presence of a catalyst. One common method involves using a beta zeolite catalyst to facilitate the reaction . The process typically involves two steps:
Alkylation of Benzene or Cumene: Benzene or cumene reacts with propylene in an alkylation reactor to form mixed diisopropylbenzene.
Further Alkylation: The mixed diisopropylbenzene undergoes further alkylation with propylene to produce this compound.
Chemical Reactions Analysis
1,3,5-Triisopropylbenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,3,5-Triisopropylbenzene has several scientific research applications:
Chemistry: It is used as a swelling agent in the synthesis of mesoporous silica with two-dimensional hexagonal pores.
Biology: It is employed in the preparation of various biological reagents and compounds.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: It serves as a solvent and is used in the production of lubricants and fuel additives.
Comparison with Similar Compounds
1,3,5-Triisopropylbenzene can be compared with other similar compounds such as:
1,3,5-Triethylbenzene: Similar in structure but with ethyl groups instead of isopropyl groups.
1,3,5-Tri-tert-butylbenzene: Contains tert-butyl groups instead of isopropyl groups.
Mesitylene (1,3,5-Trimethylbenzene): Has methyl groups instead of isopropyl groups.
The uniqueness of this compound lies in its specific isopropyl substituents, which impart distinct physical and chemical properties compared to its analogs.
Properties
IUPAC Name |
1,3,5-tri(propan-2-yl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-10(2)13-7-14(11(3)4)9-15(8-13)12(5)6/h7-12H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMCUSHVMYIRMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041232 | |
Record name | 1,3,5-Triisopropylbenzene | |
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Molecular Weight |
204.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | Benzene, tris(1-methylethyl)- | |
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Record name | Benzene, 1,3,5-tris(1-methylethyl)- | |
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Record name | 1,3,5-Triisopropylbenzene | |
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Vapor Pressure |
0.02 [mmHg] | |
Record name | 1,3,5-Triisopropylbenzene | |
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CAS No. |
717-74-8, 27322-34-5 | |
Record name | 1,3,5-Triisopropylbenzene | |
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Record name | 1,3,5-Triisopropylbenzene | |
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Record name | Benzene, 1,3,5-tris(1-methylethyl)- | |
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Record name | 1,3,5-Triisopropylbenzene | |
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Record name | 1,3,5-triisopropylbenzene | |
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Record name | 1,3,5-TRIISOPROPYLBENZENE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,3,5-triisopropylbenzene?
A1: this compound has the molecular formula C18H30 and a molecular weight of 246.43 g/mol.
Q2: Are there any spectroscopic data available for characterizing this compound?
A2: While the provided research does not delve into detailed spectroscopic analysis, techniques like NMR (Nuclear Magnetic Resonance) spectroscopy and FTIR (Fourier Transform Infrared) spectroscopy are commonly employed to characterize the structure and properties of 1,3,5-TIPB.
Q3: How does this compound interact with zeolites, and why is this interaction important?
A3: 1,3,5-TIPB's large size makes it a valuable probe molecule for studying diffusion and accessibility in porous materials like zeolites [, , , , ]. Its ability to access the internal pores of zeolites depends on factors like pore size, shape, and the presence of interconnected micro-, meso-, and macropores [, ].
Q4: What happens when 1,3,5-TIPB is cracked over different types of catalysts?
A4: Cracking of 1,3,5-TIPB has been studied over various catalysts, including zeolites (ZSM-5, Y-zeolite), amorphous kaolin, and mesoporous materials [, , , ]. The product distribution and selectivity vary depending on the catalyst's acidity, pore structure, and reaction conditions [, ].
Q5: How is this compound used in catalysis research?
A5: 1,3,5-TIPB is often employed as a probe molecule to study the accessibility and activity of acid sites in zeolites and other porous catalysts [, , , , ]. Its large size makes it sensitive to diffusion limitations within the catalyst pores, providing insights into the catalyst's effectiveness for converting bulky molecules.
Q6: Can you explain the role of this compound in studying the effectiveness of ZSM-5 catalysts?
A6: The cracking of 1,3,5-TIPB is a common test reaction to evaluate the accessibility of acid sites in ZSM-5 zeolites, especially after modifications like desilication or the creation of hierarchical pore structures [, , , ]. Comparing its conversion with smaller molecules like cumene helps assess the effectiveness of these modifications in enhancing the accessibility of active sites for bulkier reactants.
Q7: What other applications, besides catalysis, involve the use of this compound?
A7: 1,3,5-TIPB serves as a swelling agent in the synthesis of mesoporous materials like SBA-15 silica [, , ]. Its incorporation influences the pore size and structure of these materials, expanding their potential applications in adsorption, separation, and drug delivery.
Q8: Can you elaborate on the use of this compound in synthesizing mesoporous silica?
A8: In the synthesis of ordered mesoporous silicas like SBA-15, 1,3,5-TIPB acts as a micelle expander, increasing the pore size by affecting the self-assembly of surfactant molecules like Pluronic P123 [, , ]. This ability to tailor pore size is crucial for applications requiring larger pore diameters, such as the adsorption and processing of bulky molecules.
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